molecular formula C6H5BrF3N3 B1375698 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine CAS No. 1374652-48-8

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine

Cat. No.: B1375698
CAS No.: 1374652-48-8
M. Wt: 256.02 g/mol
InChI Key: XCIFBROMZAGYAN-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is a chemical compound with the molecular formula C6H5BrF3N3 It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a pyridine ring

Preparation Methods

The synthesis of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-3-(trifluoromethyl)pyridine.

    Hydrazination: The brominated pyridine is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group at the 2-position of the pyridine ring.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIFBROMZAGYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856546
Record name 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-48-8
Record name 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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